BenchChemオンラインストアへようこそ!

4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Anticancer Structure-Activity Relationship Chromene substitution

4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-73-6) is a fully synthetic, polysubstituted chromeno[2,3-d]pyrimidine featuring a 4-benzylthio moiety, a 7-methyl substituent on the chromene ring, and a 2-phenyl group. The chromeno[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure with documented antiproliferative, antimicrobial, and NF-κB inhibitory activities across multiple derivatives.

Molecular Formula C25H20N2OS
Molecular Weight 396.51
CAS No. 872208-73-6
Cat. No. B3003517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
CAS872208-73-6
Molecular FormulaC25H20N2OS
Molecular Weight396.51
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5
InChIInChI=1S/C25H20N2OS/c1-17-12-13-22-20(14-17)15-21-24(28-22)26-23(19-10-6-3-7-11-19)27-25(21)29-16-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
InChIKeyVIWLHFNXNYWTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-73-6): Procurement-Relevant Structural and Pharmacophoric Profile


4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-73-6) is a fully synthetic, polysubstituted chromeno[2,3-d]pyrimidine featuring a 4-benzylthio moiety, a 7-methyl substituent on the chromene ring, and a 2-phenyl group. The chromeno[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure with documented antiproliferative, antimicrobial, and NF-κB inhibitory activities across multiple derivatives [1]. The specific combination of a lipophilic benzylthio group at C4 and a methyl group at C7 distinguishes this compound from its close structural analogs, placing it within a chemical space that has been explored for anticancer lead optimization [2]. Its molecular formula is C25H20N2OS and its molecular weight is 396.51 g/mol.

Why 4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine Cannot Be Replaced by Generic Chromeno[2,3-d]pyrimidine Analogs


The chromeno[2,3-d]pyrimidine class exhibits profound sensitivity to substitution pattern, with antitumor activity in published series significantly affected by the lipophilicity and electronic character of substituents at the 2-, 4-, and 7-positions [1]. A positional isomer (e.g., 9-methyl instead of 7-methyl) or a smaller 4-alkylthio group (e.g., methylthio instead of benzylthio) can alter LogP, target binding, and cellular permeability in ways that are not predictable without experimental verification [1]. Furthermore, the specific 2-phenyl/4-benzylthio/7-methyl triad defines a unique pharmacophoric signature; changing any single component—such as replacing benzylthio with a halogen or switching the 2-aryl group—introduces a different electronic and steric environment at the pyrimidine C4 and chromene C7 positions, which published SAR identifies as critical determinants of cytotoxic potency [2]. Generic substitution without experimental equivalence data therefore carries a high risk of losing the activity profile, selectivity window, or physicochemical properties that make this precise substitution pattern valuable for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-73-6) vs. Closest Analogs


Positional Isomer Differentiation: 7-Methyl vs. 9-Methyl Substitution on the Chromene Ring

In the 5H-chromeno[2,3-d]pyrimidine series, the position of methyl substitution on the chromene ring directly influences lipophilicity and antitumor potency. The target compound bears a methyl group at C7, whereas the closest positional isomer, 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine, carries the methyl at C9. Published SAR on related 5H-chromeno[2,3-d]pyrimidines demonstrates that substituent position (5,8-positions in the fused pyrimidine series, analogous to the 7,9-positions in the chromene series) significantly affects cytotoxic activity against MCF-7, HCT-116, HepG-2, and A549 cell lines, with activity differences of >2-fold between positional isomers observed [1]. The 7-methyl substitution places the electron-donating methyl group in closer proximity to the chromene oxygen, altering the electronic density of the fused ring system relative to the 9-methyl isomer [2].

Anticancer Structure-Activity Relationship Chromene substitution

4-Benzylthio vs. 4-Methylthio Substituent: Lipophilicity-Driven Differentiation at the Pyrimidine C4 Position

The 4-benzylthio group in the target compound (S-CH2-C6H5) is substantially more lipophilic and sterically demanding than the 4-methylthio group (S-CH3) found in analogs such as 4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine. Published SAR on chromeno[2,3-d]pyrimidines establishes that lipophilicity of the substituent at the 4-position is a key determinant of antitumor activity, with more lipophilic substituents generally enhancing cellular permeability and target engagement [1]. The benzylthio group contributes approximately 2.5–3.0 additional logP units compared to a methylthio group (estimated from fragment-based calculations), placing the compound in a higher lipophilicity regime that may favor membrane penetration but also requires careful monitoring of solubility and metabolic stability [2]. The aromatic ring of the benzylthio group additionally enables π–π stacking interactions with target protein aromatic residues that are unavailable to the methylthio analog [1].

Lipophilicity Drug-likeness Pyrimidine C4 substitution

2-Phenyl vs. 2-(p-Tolyl) Substitution: Electronic and Steric Modulation of the Pyrimidine Ring

The target compound carries a 2-phenyl group, whereas a closely related analog, 4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine, bears a 2-(4-methylphenyl) substituent. The presence or absence of the para-methyl group on the 2-aryl ring modulates both the electron density of the pyrimidine ring and the overall molecular lipophilicity. Published SAR indicates that the nature of the 2-substituent significantly affects antitumor activity in chromeno[2,3-d]pyrimidines, with different aryl groups producing distinct activity profiles across cancer cell lines [1]. The unsubstituted phenyl group in the target compound presents a different hydrogen-bonding and π-stacking surface compared to the p-tolyl analog, which may influence target selectivity. Additionally, the target compound retains the 7-methyl group on the chromene ring, whereas the 2-(p-tolyl) analog lacks this feature entirely, compounding the differentiation [2].

Aryl substitution Electronic effects Pyrimidine C2

Halogen-Free 7-Position: Differentiation from 7-Bromo and 7-Chloro Analogs

The target compound carries a methyl group at C7, distinguishing it from halogenated analogs such as 4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine and 7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine. Halogen substituents at C7 introduce distinct electronic effects (electron-withdrawing) that alter the reactivity of the chromene ring and can serve as handles for further chemical elaboration (e.g., cross-coupling reactions). In contrast, the 7-methyl group is electron-donating and metabolically more stable than a C-Br or C-Cl bond, which may undergo oxidative or reductive dehalogenation in biological systems [1]. Published SAR on chromeno[2,3-d]pyrimidines confirms that substituent electronic character at the 7-position influences both potency and selectivity across cancer cell lines [1]. The methyl group also occupies less steric volume than bromine (van der Waals radius: CH3 ≈ 2.0 Å vs. Br ≈ 1.85 Å, though the bromine atom has greater polarizability), resulting in different conformational preferences and target-binding geometries [2].

Halogen effects Metabolic stability Chromene C7 substitution

Patent Landscape Positioning: Chromeno[2,3-d]pyrimidine Scaffold in NF-κB Inhibition

Substituted chromeno[2,3-d]pyrimidines have been claimed as NF-κB inhibitors in US Patent 11,266,648 B2 (granted 2022-03-08), assigned to ImmuneTarget, Inc. [1]. The patent describes a generic formula encompassing chromeno[2,3-d]pyrimidines with diverse substitution patterns capable of inhibiting NF-κB for therapeutic applications in inflammation and cancer. The target compound 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine falls within the structural scope of this patent class but represents a specific, non-exemplified substitution combination (4-benzylthio, 7-methyl, 2-phenyl). Procurement of this precise compound, rather than an alternative chromeno[2,3-d]pyrimidine, may be necessary for freedom-to-operate evaluation, lead optimization around existing IP, or for use as a comparator in patent validation studies [1]. The combination of a 4-benzylthio group with a 7-methyl substituent creates a distinct chemical entity that may occupy different IP space compared to more commonly exemplified analogs such as 4-amino or 4-oxo derivatives [2].

NF-κB inhibition Patent differentiation Intellectual property

Cumulative Physicochemical Differentiation from Multi-Site Substitution

The cumulative effect of the 4-benzylthio, 7-methyl, and 2-phenyl substitution triad distinguishes the target compound from all close analogs across multiple computed physicochemical parameters relevant to drug discovery. The combination of a large lipophilic 4-substituent (benzylthio), a small electron-donating 7-substituent (methyl), and an unsubstituted 2-phenyl group yields a compound with a computed molecular weight of 396.51 g/mol, hydrogen bond acceptor count of 3 (N2, O1, S1), hydrogen bond donor count of 0, and a topological polar surface area (TPSA) estimated at approximately 55–65 Ų [1]. These parameters place the compound within Lipinski's rule-of-five space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) but at the upper boundary for lipophilicity, distinguishing it from analogs with smaller 4-substituents that may have lower LogP and from halogenated analogs that may have different TPSA and metabolic liability profiles [2]. The absence of hydrogen bond donors limits aqueous solubility while potentially enhancing membrane permeability, a trade-off that is distinct from analogs bearing amino or hydroxyl groups at C4.

Physicochemical properties Drug-likeness Multivariate differentiation

Recommended Research and Procurement Application Scenarios for 4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine (CAS 872208-73-6)


Anticancer Lead Optimization: SAR Exploration at the Chromene C7 and Pyrimidine C4 Positions

This compound is best deployed as a key intermediate in systematic SAR campaigns exploring the impact of lipophilic substituents at the pyrimidine C4 position (benzylthio) and electron-donating substituents at the chromene C7 position (methyl) on antiproliferative activity. Published SAR on 5H-chromeno[2,3-d]pyrimidines demonstrates that substituent lipophilicity at these positions is a primary determinant of cytotoxic potency against MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung) cancer cell lines [1]. The 4-benzylthio/7-methyl/2-phenyl triad provides a high-lipophilicity anchor point from which systematic structural modifications (e.g., varying the 2-aryl group, introducing heteroatoms into the benzylthio moiety, or adding substituents to the chromene ring) can be explored to optimize potency, selectivity, and drug-like properties [2].

NF-κB Pathway Probe Development and Patent Landscape Analysis

Given that substituted chromeno[2,3-d]pyrimidines are claimed as NF-κB inhibitors in US Patent 11,266,648 B2 [1], this compound can serve as a structurally differentiated chemical probe for exploring NF-κB pathway inhibition outside the scope of exemplified patent compounds. Its 4-benzylthio substitution distinguishes it from the predominantly 4-amino/4-oxo analogs described in the patent literature, enabling researchers to investigate whether the 4-benzylthio pharmacophore retains NF-κB inhibitory activity and, if so, with what potency and selectivity profile relative to the patented chemical space [1]. This application is particularly relevant for organizations conducting freedom-to-operate analyses or seeking to identify novel NF-κB inhibitors with distinct IP positions.

Comparative Metabolism and Stability Studies: Benzylthio Moiety as a Metabolic Probe

The 4-benzylthio group presents a metabolically labile site (thioether oxidation, benzylic hydroxylation) that can be exploited in comparative metabolism studies. The target compound, with its 7-methyl group (metabolically stable) and 4-benzylthio group (potentially metabolized by CYP450-mediated S-oxidation or oxidative debenzylation), provides a controlled system for studying the metabolic fate of thioether-containing chromeno[2,3-d]pyrimidines. This compound can be compared directly with its 4-methylthio analog to quantify the impact of the benzyl group on metabolic stability, or with its 7-halogenated analogs to assess the influence of C7 electronic character on metabolism at the remote C4 position [1]. Such studies inform the design of metabolically stable chromeno[2,3-d]pyrimidine drug candidates [2].

Computational Chemistry Benchmarking: Molecular Docking and QSAR Model Validation

The well-defined substitution pattern (4-benzylthio, 7-methyl, 2-phenyl) combined with the rigid fused chromeno[2,3-d]pyrimidine core makes this compound an excellent candidate for computational chemistry benchmarking studies. Molecular docking studies on related 5H-chromeno[2,3-d]pyrimidines have identified key binding interactions with anticancer targets, and this compound's benzylthio group provides a conformationally flexible, lipophilic probe for testing docking pose prediction accuracy [1]. Additionally, the compound's distinct physicochemical profile (high LogP, zero HBD, moderate TPSA) makes it valuable for validating QSAR models that predict cellular permeability, target binding, or ADME properties across the chromeno[2,3-d]pyrimidine chemical space. The computed molecular descriptors for this compound can be compared with experimentally determined properties of structurally related analogs to refine in silico prediction models [2].

Quote Request

Request a Quote for 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.